3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Description
3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with difluoromethyl and trifluorobutanoic acid groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)4-1-2-15(14-4)5(3-6(16)17)8(11,12)13/h1-2,5,7H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVKSYBPBHUFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)F)C(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative. For instance, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one can be achieved using difluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as oxidation, esterification, and addition reactions, followed by purification techniques like crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrazole ring .
Scientific Research Applications
3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. For instance, in agrochemical applications, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure but differs in the substituents attached to the ring.
3-(Trifluoromethyl)pyrazole: Another related compound with a trifluoromethyl group instead of difluoromethyl.
Uniqueness
3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is unique due to its combination of difluoromethyl and trifluorobutanoic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the development of fungicides and other agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
